N-(2-(吡咯烷-1-基)嘧啶-5-基)烟酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

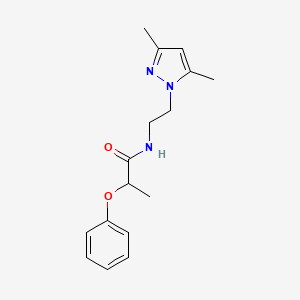

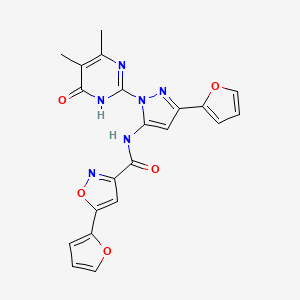

“N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide”, also known as PYR-41, is a novel small molecule inhibitor. It is a compound with a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .

Synthesis Analysis

The synthesis of similar compounds involves reactions of certain phenols with N-(4,4-diethoxybutyl)pyrimidin-2-amine . The reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .科学研究应用

香草醛受体 (TRPV1) 的拮抗作用

2-(吡咯烷-1-基)嘧啶的衍生物已被鉴定为香草醛受体 1 (TRPV1) 的拮抗剂 。TRPV1 在疼痛感知和体温调节中起着至关重要的作用。调节 TRPV1 活性可能对疼痛管理和体温调节产生影响。

胰岛素样生长因子 1 受体 (IGF-1R) 的调节

相同的衍生物也充当胰岛素样生长因子 1 受体 (IGF-1R) 的调节剂 。IGF-1R 参与细胞生长、分化和存活。靶向 IGF-1R 可能在癌症治疗和代谢紊乱中具有治疗潜力。

酶抑制

这些化合物对几种酶表现出抑制作用:

- 磷酸二酯酶 5 型 (PDE5):PDE5 抑制剂用于治疗勃起功能障碍和肺动脉高压

- 异柠檬酸脱氢酶 1 (IDH1):IDH1 抑制剂正在探索用于癌症治疗

- 内皮素转化酶 1 (ECE1):ECE1 抑制剂可能在心血管疾病中应用

- 血管粘附蛋白 1 (VAP-1):VAP-1 抑制剂因其抗炎特性而被研究

抗氧化特性

2-(吡咯烷-1-基)嘧啶的某些衍生物表现出抗氧化特性 。抗氧化剂在保护细胞免受氧化应激和预防细胞损伤中起着至关重要的作用。

抗菌活性

从这种支架衍生出的某些化合物已显示出抗菌特性 。研究其作用机制和潜在的临床应用是一个活跃的研究领域。

细胞周期效应

这些化合物对细胞周期调节的影响已被表征 。了解其对细胞增殖和分化的影响对于药物开发至关重要。

安全和危害

生化分析

Biochemical Properties

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. This compound has been shown to act as an antagonist of the vanilloid receptor 1 and a modulator of the insulin-like growth factor 1 receptor . Additionally, it can inhibit enzymes such as phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 . These interactions highlight the compound’s potential in regulating various biochemical pathways and processes.

Cellular Effects

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide has been observed to influence several cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with the insulin-like growth factor 1 receptor can modulate cell growth and differentiation . Furthermore, its ability to inhibit phosphodiesterase type 5 can impact cyclic nucleotide signaling, which is crucial for various cellular functions . These effects demonstrate the compound’s potential in modulating cellular activities and responses.

Molecular Mechanism

The molecular mechanism of N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide involves its binding interactions with specific biomolecules. The compound can bind to the active sites of enzymes, leading to their inhibition or activation. For example, its interaction with isocitrate dehydrogenase 1 results in the inhibition of this enzyme, affecting the tricarboxylic acid cycle . Additionally, the compound’s binding to the vanilloid receptor 1 can block the receptor’s activity, modulating pain and inflammation responses . These molecular interactions underline the compound’s diverse biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged observation of its effects . Degradation over time can lead to a decrease in its efficacy, necessitating careful consideration of experimental conditions . Long-term studies have also indicated potential cumulative effects on cellular processes, highlighting the importance of temporal analysis.

Dosage Effects in Animal Models

The effects of N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide vary with different dosages in animal models. At lower doses, the compound can effectively modulate target pathways without causing significant adverse effects . Higher doses may lead to toxicity and adverse reactions, such as liver damage or altered metabolic functions . These observations underscore the importance of determining optimal dosages for therapeutic applications and minimizing potential risks.

Metabolic Pathways

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide is involved in several metabolic pathways. The compound interacts with enzymes such as cytochrome P450 isoforms, which play a role in its metabolism . The primary metabolic pathway involves hydroxylation at the pyrimidine ring, followed by further modifications . These metabolic processes can influence the compound’s bioavailability and efficacy, making it essential to understand its metabolic fate.

Transport and Distribution

The transport and distribution of N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, ensuring its proper localization within target cells . Additionally, binding proteins can facilitate its distribution to specific tissues, enhancing its therapeutic potential . Understanding these transport mechanisms is crucial for optimizing the compound’s delivery and efficacy.

Subcellular Localization

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to particular cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization allows the compound to interact with specific biomolecules within these compartments, modulating their activity and contributing to its overall biochemical effects .

属性

IUPAC Name |

N-(2-pyrrolidin-1-ylpyrimidin-5-yl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O/c20-13(11-4-3-5-15-8-11)18-12-9-16-14(17-10-12)19-6-1-2-7-19/h3-5,8-10H,1-2,6-7H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZVUZZBQUXPKKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=C(C=N2)NC(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxypropan-1-one](/img/structure/B2534121.png)

![3-[(3-Chlorophenyl)methyl]oxolane-3-carboxylic acid](/img/structure/B2534123.png)

![(2Z)-7-(diethylamino)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2534125.png)

![(E)-2-cyano-N-(2,4-dimorpholin-4-ylphenyl)-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2534129.png)

![3-(tert-butyl)-9-methyl-1,7-dipropyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2534130.png)

![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2534134.png)

![2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-methyl-N-phenylacetamide](/img/structure/B2534135.png)

![N-(2,4-dimethylphenyl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2534136.png)